molecular formula C14H11ClO2S B1594546 4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid CAS No. 88382-51-8

4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid

Cat. No.: B1594546
CAS No.: 88382-51-8
M. Wt: 278.8 g/mol
InChI Key: WLILBDMBJNDKRT-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorophenyl group attached to a sulfanylmethyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid typically involves the reaction of 4-chlorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide to form 4-(4-chlorophenylsulfanyl)methylbenzene. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: 4-(4-Chloro-phenylsulfinylmethyl)-benzoic acid or 4-(4-Chloro-phenylsulfonylmethyl)-benzoic acid.

    Reduction: 4-(Phenylsulfanylmethyl)-benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-(4-Chloro-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid

Comparison: 4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid is unique due to its specific structural features, such as the benzoic acid moiety and the chlorophenyl group. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLILBDMBJNDKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327148
Record name 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88382-51-8
Record name 4-[[(4-Chlorophenyl)thio]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88382-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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